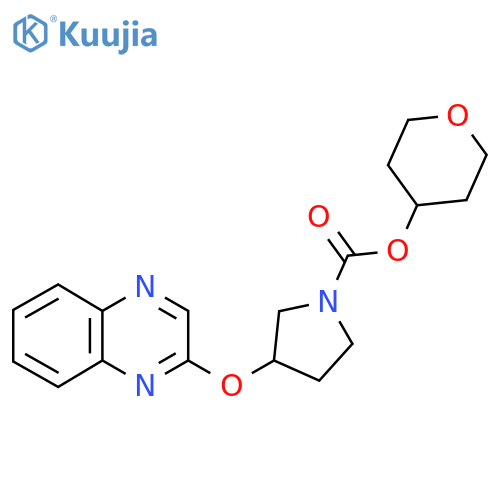

Cas no 2097883-46-8 (Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate)

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tetrahydro-2H-pyran-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

- oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate

- AKOS032465281

- F6476-4406

- oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

- 2097883-46-8

- Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

-

- インチ: 1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2

- InChIKey: YNLBSNUGCPEDKQ-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)=O)C1CCOCC1

計算された属性

- せいみつぶんしりょう: 343.15320616g/mol

- どういたいしつりょう: 343.15320616g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 73.8Ų

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6476-4406-75mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 75mg |

$208.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-2μmol |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 2μl |

$57.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-20mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 20mg |

$99.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-50mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 50mg |

$160.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-5mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 5mg |

$69.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-2mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 2mg |

$59.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-15mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 15mg |

$89.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-4mg |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 4mg |

$66.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-10μmol |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 10μl |

$69.0 | 2023-05-12 | |

| Life Chemicals | F6476-4406-5μmol |

oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate |

2097883-46-8 | 90%+ | 5μl |

$63.0 | 2023-05-12 |

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate 関連文献

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylateに関する追加情報

Introduction to Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate (CAS No. 2097883-46-8)

The compound Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate (CAS No. 2097883-46-8) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel bioactive molecules. This compound, characterized by its intricate structural framework, combines elements from multiple heterocyclic systems, making it a promising candidate for further exploration in therapeutic applications.

The molecular structure of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate features a pyrrolidine core linked to an oxan ring, which is further substituted with a quinoxaline moiety. This unique arrangement of functional groups suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery. The presence of both oxygen and nitrogen atoms in the molecule enhances its solubility and bioavailability, critical factors for pharmaceutical development.

In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and cellular signaling pathways. The quinoxalin-2-yloxy substituent in this compound is particularly noteworthy, as quinoxaline derivatives have been extensively studied for their pharmacological properties. Research indicates that quinoxalines can exhibit inhibitory effects on various enzymes and receptors, making them valuable in the treatment of inflammatory diseases, cancer, and infectious disorders.

The pyrrolidine moiety is another key feature of this compound, known for its role in enhancing binding affinity to biological targets. Pyrrolidine derivatives have been widely used in the development of drugs targeting neurological disorders, cardiovascular diseases, and metabolic conditions. The combination of these two heterocyclic systems in Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate suggests a synergistic effect that could lead to enhanced therapeutic outcomes.

Recent studies have highlighted the importance of molecular diversity in drug discovery, emphasizing the need for innovative scaffolds that can interact with multiple biological targets. The structural complexity of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate positions it as a versatile tool for medicinal chemists seeking to develop next-generation therapeutics. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the potential bioactivity of this compound across various disease models.

The oxan ring in the molecule contributes to its stability and flexibility, allowing it to adopt multiple conformations that may enhance binding interactions with biological targets. This structural feature is particularly relevant in the context of drug design, where optimal binding affinity is crucial for therapeutic efficacy. Additionally, the presence of hydrophilic and hydrophobic regions within the molecule improves its pharmacokinetic properties, facilitating absorption and distribution within the body.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate, opening up new possibilities for drug development. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the intricate framework of this compound. These methodologies not only improve yield and purity but also allow for rapid modifications to explore different structural analogs.

The potential applications of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate are broad and span multiple therapeutic areas. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function. Furthermore, its ability to interact with enzymes involved in metabolic pathways makes it a candidate for treating conditions such as diabetes and hyperlipidemia.

In conclusion, Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications. Further research is warranted to fully elucidate its bioactivity and explore its potential as a lead compound for drug development. As our understanding of biological systems continues to evolve, compounds like this will play a crucial role in addressing complex diseases and improving patient outcomes.

2097883-46-8 (Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate) 関連製品

- 326474-68-4(1-methyl-1H-indazole-3-thiol)

- 2138169-91-0(3-chloro-N-(3,3-dichlorocyclobutyl)-2,2-dimethylpropanamide)

- 2172527-98-7(6-(azidomethyl)-2-methyl-2-(pentafluoroethyl)-1,4-dioxane)

- 13893-39-5(2-Decenal, 2-hexyl-)

- 2216747-07-6((3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride)

- 1805378-22-6(6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

- 135401-79-5(4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)

- 866137-59-9(1-nitro-2-phenylmethanesulfonyl-4-(trifluoromethyl)benzene)

- 2171820-91-8(2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid)

- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)